3-Iodo-D-tyrosine

Overview

Description

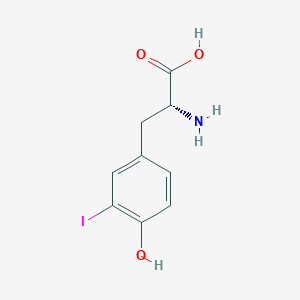

3-Iodo-D-tyrosine is an intermediate in the synthesis of thyroid hormones. It is derived from the iodination of tyrosine at the meta-position of the benzene ring . One unit can combine with diiodotyrosine to form triiodothyronine . It is also a reversible inhibitor of the enzyme tyrosine hydroxylase .

Synthesis Analysis

3-Iodo-D-tyrosine is synthesized from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine .Molecular Structure Analysis

The molecular formula of 3-Iodo-D-tyrosine is C9H10INO3 . Its average mass is 307.085 Da and its mono-isotopic mass is 306.970520 Da .Chemical Reactions Analysis

3-Iodo-D-tyrosine inhibits tyrosine hydroxylase that catalyzes levodopa (L-DOPA) formation from tyrosine . Iodotyrosine deiodinase enzyme deficiency leads to elevated levels of 3-Iodo-D-tyrosine in serum and urine in severe hypothyroidism and goiter .Physical And Chemical Properties Analysis

The density of 3-Iodo-D-tyrosine is 1.9±0.1 g/cm3. Its boiling point is 391.0±42.0 °C at 760 mmHg. The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol and the flash point is 190.3±27.9 °C .Scientific Research Applications

Inhibition of Tyrosine Hydroxylase

3-Iodo-D-tyrosine acts as an inhibitor of tyrosine hydroxylase , an enzyme involved in the biosynthesis of catecholamines (such as dopamine, norepinephrine, and epinephrine). By blocking this enzyme, 3-Iodo-D-tyrosine modulates neurotransmitter production, which has implications for neurobiology and neurodegenerative disorders .

Labeling and Detection in Protein-Protein Interactions

Researchers have incorporated 3-Iodo-D-tyrosine into proteins as a non-natural amino acid. This modification serves as a label to detect protein-protein interactions. Its unique properties make it valuable for studying protein dynamics and cellular processes .

Intermediate in Thyroid Hormone Synthesis

3-Iodo-D-tyrosine plays a role as an intermediate in the synthesis of thyroid hormones. Although it is not a direct precursor, its presence is relevant to understanding thyroid hormone metabolism .

α-Synuclein Aggregation and Parkinson’s Disease

At low concentrations (5-10 nM), 3-Iodo-D-tyrosine induces the formation of α-synuclein aggregates. These aggregates are associated with Parkinson’s disease pathology. Additionally, when administered intrastriatally in mice, it induces parkinsonism, affecting locomotor activity and bradykinesia .

Prolactin Secretion Induction

Interestingly, 3-Iodo-D-tyrosine has been implicated in the rapid induction of prolactin secretion. This hormonal effect highlights its relevance in endocrinology and reproductive biology .

Associative Learning and Dopamine Signaling

Researchers have used 3-Iodo-D-tyrosine to investigate its effects on associative learning. By inhibiting dopamine signaling, it sheds light on the role of dopamine in Pavlovian conditioning and other forms of learning .

Mechanism of Action

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

3-Iodo-D-tyrosine, a pathway inhibitor in the synthesis of the neurotransmitter dopamine, was used to determine the effects of decreased dopamine levels in social spacing of Drosophila melanogaster . This suggests potential future research directions in studying the role of 3-Iodo-D-tyrosine in neurotransmitter synthesis and its effects on behavior.

properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339986 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-D-tyrosine | |

CAS RN |

25799-58-0 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2668269.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)

![Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2668274.png)

![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate](/img/structure/B2668288.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2668290.png)